Mannitol myleran

描述

Mannitol busulfan is a compound that combines the properties of mannitol and busulfan. Mannitol is a naturally occurring six-carbon sugar alcohol widely used in the food and pharmaceutical industries due to its properties as a natural sweetener with low metabolism and no glycemic index . Busulfan, on the other hand, is an alkylating agent used primarily in the treatment of chronic myelogenous leukemia . The combination of these two compounds results in mannitol busulfan, which has been investigated for various medical and scientific applications .

准备方法

合成路线和反应条件: 甘露醇丁苯磺酸酯的合成涉及甘露醇与丁苯磺酸酯的反应。 丁苯磺酸酯含有两个不稳定的甲磺酸酯基团,附着在四碳烷基链的对侧末端 . 该反应通常涉及在受控条件下甘露醇与丁苯磺酸酯的酯化,以形成所需的化合物。

工业生产方法: 甘露醇丁苯磺酸酯的工业生产可能涉及生物技术方法来生产甘露醇,例如发酵工程、蛋白质工程和代谢工程 . 与传统的化学合成相比,这些方法因其效率和环境友好性而被首选 .

化学反应分析

反应类型: 甘露醇丁苯磺酸酯会经历各种化学反应,包括:

氧化: 甘露醇中的羟基可以被氧化,形成相应的醛或酮。

还原: 丁苯磺酸酯中的羰基可以被还原,形成醇。

取代: 丁苯磺酸酯中的甲磺酸酯基团可以被其他亲核试剂取代。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用诸如氢化锂铝和硼氢化钠之类的还原剂。

取代: 胺类和硫醇类等亲核试剂可用于取代反应。

主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件。 例如,甘露醇的氧化可以产生甘露糖酸,而丁苯磺酸酯的还原可以产生丁二醇衍生物 .

科学研究应用

Scientific Research Applications

Mannitol myleran has several applications across various fields:

- Chemotherapy : Primarily used in the treatment of chronic granulocytic leukemia due to its ability to target and destroy tumor cells effectively.

- Osmotic Diuresis : Acts as an osmotic diuretic, drawing water into the extracellular space and reducing intracranial pressure.

- Combination Therapy : Enhances the anti-tumor effects of other agents when used in combination therapies .

- Neuro-oncology : Used in drug delivery strategies to overcome the blood-brain barrier, allowing for enhanced delivery of chemotherapeutic agents .

Case Studies

- Chronic Granulocytic Leukemia Treatment :

- Nephrotoxicity Prevention :

- Tumor Inhibition :

Comparison of this compound with Other Compounds

| Compound | Type | Primary Use | Unique Features |

|---|---|---|---|

| Mannitol | Sugar Alcohol | Osmotic diuretic | Primarily used for renal protection |

| Busulfan | Alkylating Agent | Chemotherapy for leukemia | Strong DNA cross-linking capability |

| Dibromomannitol | Modified Mannitol | Anti-cancer agent | Enhanced cytotoxicity due to bromination |

| This compound | Combination | Chemotherapy | Combines osmotic and alkylating properties |

作用机制

甘露醇丁苯磺酸酯的作用机制涉及 DNA 的烷化。丁苯磺酸酯含有两个不稳定的甲磺酸酯基团,它们在水解后会释放碳正离子。 这些离子可以与 DNA 中鸟嘌呤的 N-7 位形成共价键,导致交联和 DNA 复制和转录的破坏 . 这种机制在靶向快速分裂的细胞(例如某些类型的白血病中的细胞)方面特别有效 .

相似化合物的比较

甘露醇丁苯磺酸酯可以与其他烷化剂和糖醇衍生物进行比较:

丁苯磺酸酯: 在烷化特性方面相似,但缺乏甘露醇提供的额外益处。

甘露醇: 虽然它具有糖醇结构,但它不具有丁苯磺酸酯的烷化特性。

二甲基丁苯磺酸酯和 Hepsulfam: 这些化合物在结构上与丁苯磺酸酯相关,并且已被研究它们对造血干细胞的影响.

独特性: 甘露醇丁苯磺酸酯的独特之处在于它结合了甘露醇和丁苯磺酸酯的特性,在治疗效果和减少副作用方面都具有潜在的益处 .

类似化合物:

- 丁苯磺酸酯

- 二甲基丁苯磺酸酯

- Hepsulfam

- 甘露醇

这篇全面的概述突出了甘露醇丁苯磺酸酯在各种科学和医学领域的重要性。其独特的特性组合使其成为进一步研究和应用的宝贵化合物。

生物活性

Mannitol myleran is a compound that combines mannitol, a sugar alcohol, with busulfan, a chemotherapeutic agent. This unique combination provides both osmotic diuretic properties and cytotoxic effects, making it particularly useful in treating certain hematological disorders, including leukemia. Its biological activity is characterized by its interactions with various biological molecules and its effects on cellular processes.

This compound's chemical structure allows it to function as an organosulfonic acid ester. The mechanism of action involves both components: mannitol exerts osmotic effects, while busulfan acts as an alkylating agent that interferes with DNA synthesis. This dual action is crucial for its therapeutic efficacy, especially in oncology.

Table 1: Comparison of this compound with Related Compounds

| Compound | Chemical Formula | Primary Use | Unique Features |

|---|---|---|---|

| Mannitol | C_6H_14O_6 | Osmotic diuretic | Naturally occurring sugar alcohol |

| Busulfan | C_12H_16Br_2O_4S | Chemotherapy for leukemia | Alkylating agent causing DNA cross-linking |

| Dibromomannitol | C_6H_12Br_2O_6 | Chemotherapy for chronic leukemia | Brominated derivative of mannitol |

| This compound | C_12H_16O_6S | Chemotherapy for hematological disorders | Combination of mannitol and busulfan |

Biological Activity and Interaction Studies

Research indicates that this compound interacts with nucleic acids and proteins, affecting their metabolic activities. A study demonstrated that it influences the biosynthesis of RNA and DNA, which is critical in cancer treatment as it can inhibit the proliferation of malignant cells .

Case Studies: Clinical Applications

- Pediatric Leukemia Treatment

- Patient 1 : A 10-year-old boy with relapsed acute T-lymphoblastic leukemia (T-ALL) received this compound as part of his treatment regimen after failing to achieve remission with standard chemotherapy. Following treatment, he achieved complete remission and maintained leukemia-free survival for over three years .

- Patient 2 : An 8-year-old boy also diagnosed with T-ALL received this compound after multiple relapses. His condition improved significantly post-treatment, showcasing the compound's effectiveness in severe cases .

Pharmacodynamics and Toxicity

This compound's pharmacodynamics reveal a complex interaction with biological systems. It has been noted for its relatively lower toxicity compared to traditional chemotherapy agents, which is a significant advantage in clinical settings. The compound's osmotic properties help manage side effects like cerebral edema associated with high-dose chemotherapy .

Research Findings

Recent studies have focused on the metabolic pathways influenced by this compound. It has been shown to enhance protein synthesis while simultaneously inhibiting the metabolic activities of cancerous cells. This dual effect underscores its potential as a therapeutic agent in oncology .

Table 2: Summary of Biological Effects

| Effect | Description |

|---|---|

| Protein Synthesis | Enhances protein synthesis in normal cells |

| DNA/RNA Biosynthesis | Inhibits biosynthesis in malignant cells |

| Cytotoxicity | Induces apoptosis in cancer cells |

| Osmotic Diuresis | Reduces intracranial pressure and promotes diuresis |

属性

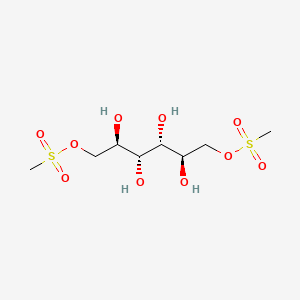

IUPAC Name |

(2,3,4,5-tetrahydroxy-6-methylsulfonyloxyhexyl) methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O10S2/c1-19(13,14)17-3-5(9)7(11)8(12)6(10)4-18-20(2,15)16/h5-12H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODOISJJCWUVNDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC(C(C(C(COS(=O)(=O)C)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O10S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40906613 | |

| Record name | 1,6-Di-O-(methanesulfonyl)hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40906613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101759-31-3, 15410-53-4, 1187-00-4 | |

| Record name | L-Mannitol, 1,6-dimethanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101759313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Dideoxydulcitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117359 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mannograno | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37538 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Di-O-(methanesulfonyl)hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40906613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。